molecular formula C12H10Se2 B104669 Diphenyl diselenide CAS No. 1666-13-3

Diphenyl diselenide

Cat. No.: B104669
CAS No.: 1666-13-3
M. Wt: 312.1 g/mol
InChI Key: YWWZCHLUQSHMCL-UHFFFAOYSA-N
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Description

Diphenyl diselenide is an organoselenium compound with the chemical formula (C₆H₅)₂Se₂. It appears as yellow crystals and is insoluble in water but soluble in organic solvents such as dichloromethane and tetrahydrofuran. This compound is primarily used as a source of the phenylselenyl group in organic synthesis .

Mechanism of Action

Target of Action

Diphenyl diselenide (PhSe)2 is a redox-active molecule known for its prominent cardiovascular effects . It primarily targets the SARS-CoV-2 main and papain-like proteases, Mpro and PLpro, which are essential for viral replication . These proteases have no equivalent enzymatic analogues in humans and thus no similar cleavage specificity, implying that their inhibition will likely have low toxicity .

Mode of Action

This compound interacts with its targets in a unique way. It has been found to positively impact mitochondrial oxidative capacity, as assessed by respirometry, and is associated with changes in mitochondrial cellular dynamics . It also induces the nuclear translocation of NRF2 in both glucose and galactose media . Furthermore, it has been found to react with a thiolate nucleophile, leading to the breaking of the selenium–selenium (Se–Se) bond . This process has fundamental importance in biological environments and provides a rationale to analyze the so-called thiol modifier effect of diselenides, which may be exploited in pharmacology and toxicology .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress . It also inhibits the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it strongly induces the expression of genes controlling mitochondrial antioxidant capacity and glutathione synthesis and recycling in glucose media .

Pharmacokinetics

It’s known that the molecule has idealized c2-symmetry, like hydrogen peroxide and related molecules . The Se-Se bond length of 2.29 Å, the C-Se-Se-C dihedral angle is 82°, and the C-Se-Se angles are near 110° . These properties might influence its absorption, distribution, metabolism, and excretion, but more research is needed to fully understand its pharmacokinetics.

Result of Action

This compound has several molecular and cellular effects. It has been found to attenuate oxidative stress by activating the Nrf2/Keap1 pathway . It also alleviates inflammation via inhibiting the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it has been found to induce apoptotic cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effects on redox-bioenergetic cellular pathways can vary under glycolytic or oxidative conditions . Additionally, the solvent used can affect the 77Se NMR chemical shift of diphenyl diselenides . These findings underscore the critical influence of the cellular metabolic status and the environment on the antioxidant capacity of redox-active molecules such as this compound .

Safety and Hazards

Diphenyl diselenide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and acute inhalation toxicity. It can cause specific target organ toxicity upon repeated exposure .

Future Directions

The antioxidant properties of diphenyl diselenide represent a future pharmacologic possibility that goes beyond the well-known thiol-peroxidase activity of this compound . Its potential applications in cancer prevention and treatment have also been reported .

Biochemical Analysis

Biochemical Properties

Diphenyl diselenide is a source of a weakly electrophilic PhSe group in reactions with relatively powerful nucleophiles . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

This compound exhibits anti-tumoral, anti-oxidant, anti-inflammatory, and anti-mutagenic effects . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biological activity .

Temporal Effects in Laboratory Settings

This compound presents chemical and biological stability . Over time, it shows stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been proven effective against hyperglycemia, lipid peroxidation, inflammation, anxiety-like, and depressant-like models using rats and mice .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl diselenide is typically synthesized by the oxidation of benzeneselenoate, which is the conjugate base of benzeneselenol. The process involves the following steps:

    Formation of Benzeneselenoate: Benzeneselenol is generated via the reaction of phenylmagnesium bromide (PhMgBr) with elemental selenium (Se). [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ]

    Oxidation to this compound: The benzeneselenoate is then oxidized using bromine (Br₂) to form this compound. [ 2 \text{PhSeMgBr} + \text{Br₂} \rightarrow (\text{C₆H₅})₂\text{Se₂} + 2 \text{MgBr₂} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diphenyl diselenide undergoes various chemical reactions, including:

    Reduction: It can be reduced to phenylselenol using sodium (Na). [ (\text{C₆H₅})₂\text{Se₂} + 2 \text{Na} \rightarrow 2 \text{PhSeNa} ]

    Chlorination: It reacts with chlorine (Cl₂) to form phenylselenyl chloride. [ (\text{C₆H₅})₂\text{Se₂} + \text{Cl₂} \rightarrow 2 \text{PhSeCl} ]

Common Reagents and Conditions:

    Reduction: Sodium is commonly used as a reducing agent.

    Chlorination: Chlorine gas is used under controlled conditions.

Major Products:

    Reduction: Phenylselenol (PhSeH)

    Chlorination: Phenylselenyl chloride (PhSeCl)

Comparison with Similar Compounds

Properties

IUPAC Name

(phenyldiselanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZCHLUQSHMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061864
Record name Diselenide, diphenyl
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Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1666-13-3
Record name Diphenyl diselenide
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Record name Diphenyldiselenide
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Record name Diphenyl diselenide
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Record name Diselenide, diphenyl
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Record name Diphenyl diselenide
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Record name DIPHENYL DISELENIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does diphenyl diselenide exert its antioxidant effects?

A1: this compound exhibits antioxidant properties primarily through two mechanisms:

  1. Glutathione peroxidase (GPx) Mimicry: [, , ] DPDS can act as a mimic of the enzyme glutathione peroxidase, catalyzing the reduction of harmful peroxides using reduced glutathione as a substrate.
  2. Thioredoxin Reductase (TrxR) Substrate: [] Research indicates that DPDS can also serve as a substrate for mammalian thioredoxin reductase. TrxR plays a vital role in maintaining cellular redox balance by reducing oxidized thioredoxin, which in turn reduces other proteins and enzymes involved in antioxidant defense.

Q2: Does this compound exhibit selectivity towards specific thiol-containing molecules?

A2: Yes, research suggests that this compound displays selectivity in its interactions with thiols. Studies have shown that it preferentially oxidizes cysteine and dithiothreitol at physiological pH, while exhibiting weaker reactivity with glutathione and dimercaptosuccinic acid. This selectivity is believed to be independent of thiol pKa. []

Q3: What is the relationship between the thiol oxidase-like activity of this compound and its pharmacological effects?

A3: Research suggests that a controlled oxidation of specific thiol-containing molecules, particularly high molecular weight thiols, by this compound could contribute to its pharmacological effects. This indicates a delicate balance between its potential as a therapeutic agent and its inherent toxicity. []

Q4: What are the downstream effects of this compound on gene expression related to oxidative stress?

A4: this compound has been shown to modulate the gene expression of several antioxidant enzymes. In a study using hypothyroid rats, DPDS supplementation normalized changes in mRNA expression of catalase, superoxide dismutase isoforms (SOD-1, SOD-2, SOD-3), glutathione peroxidase isoforms (GPx-1, GPx-4), and thioredoxin reductase isoforms (TrxR-1, TrxR-2) in the cerebral cortex, hippocampus, and striatum. [, ]

Q5: How does this compound affect mitochondrial function in the presence of methylmercury?

A5: Methylmercury is known to induce mitochondrial dysfunction and oxidative stress. Studies have shown that this compound can protect against methylmercury-induced mitochondrial dysfunction by preventing the decrease in mitochondrial activity and reducing lipid peroxidation. This protective effect is attributed to the thiol peroxidase activity of DPDS. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H10Se2, and its molecular weight is 312.11 g/mol. []

Q7: How stable is this compound, and are there any formulation strategies to improve its stability and bioavailability?

A7: While specific stability data is not provided in the research, this compound is known to be sensitive to light and air. Formulation strategies are currently being investigated to enhance its stability and bioavailability.

Q8: What are the safety considerations and regulations surrounding the use of this compound?

A8: this compound is a potent compound, and its use should adhere to strict safety regulations. Proper handling, storage, and disposal procedures must be followed to minimize risks.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: A study on sheep revealed that after intravenous administration of this compound, selenium accumulated predominantly in the liver, followed by the brain and kidneys. This suggests that DPDS is metabolized and selenium is distributed to various organs. []

Q10: Has this compound demonstrated efficacy in any in vivo models of disease?

A10: Research has shown promising results in several in vivo models:

  1. Hypercholesterolemia: In rabbits fed a high-cholesterol diet, this compound supplementation significantly reduced serum cholesterol levels and oxidative stress markers in various tissues. []
  2. Alloxan-Induced Diabetes: While showing toxicity at high doses, acute treatment with DPDS reduced hyperglycemia in alloxan-induced diabetic rats, although it did not improve the decreased activity of delta-aminolevulinate dehydratase (δ-ALA-D). []
  3. Acute Liver Failure: Pretreatment with p-methoxy-diphenyl diselenide, a derivative of DPDS, protected mice against liver damage induced by lipopolysaccharide and D-galactosamine. []
  4. Passive Immunity Transfer in Calves: Maternal supplementation with this compound during the prepartum period significantly increased immunoglobulin G levels in calves, indicating improved passive immunity transfer and potential benefits for calf health. [, ]

Q11: What is the effect of this compound on δ-aminolevulinate dehydratase (δ-ALA-D) activity?

A11: this compound has been shown to inhibit δ-ALA-D activity in various tissues, including liver, kidney, and brain, both in vitro and in vivo. This inhibition is attributed to DPDS's interaction with thiol groups present in the enzyme. [, , , , ]

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